molecular formula C19H22N4O5S B3019022 6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198228-64-5

6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B3019022
CAS RN: 2198228-64-5
M. Wt: 418.47
InChI Key: GVSBLHCEKXWXKO-UHFFFAOYSA-N
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Description

The compound "6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one" is a complex molecule that appears to be related to several classes of compounds with potential biological activity. The structure suggests it is a hybrid molecule incorporating elements of piperidine and dihydropyrimidinone, which are often seen in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for creating sulfamate-fused 2,6-disubstituted piperidin-4-ones involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, using a combination of chiral primary amine and o-fluorobenzoic acid to promote the reaction with high diastereo- and enantioselectivity . This method could potentially be adapted for the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring, which is a common feature in medicinal chemistry due to its presence in many biologically active molecules. The dihydropyrimidinone moiety is also significant, as it is found in various compounds with a wide range of biological activities. The presence of a sulfonyl group suggests potential for interactions with biological targets, as sulfonyl-containing compounds are often used in drug design.

Chemical Reactions Analysis

Compounds similar to the one described have been synthesized through nucleophilic substitution reactions, where a nucleophile, such as a piperazine derivative, reacts with sulfonyl chlorides . This suggests that the compound could potentially undergo similar reactions, which could be useful for further functionalization or for the synthesis of analogs with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related compounds that it may exhibit significant antiproliferative activity against human cancer cell lines . The presence of a benzoxazolone moiety could also imply certain absorption properties, as seen in other compounds with similar structures . The compound's solubility, stability, and reactivity would be key factors in its potential as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Antiproliferative Activity

Compounds structurally similar to "6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one" have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For instance, a series of derivatives were synthesized and showed good activity on various cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

Antagonistic Activity on Adenosine Receptors

Another scientific application involves the synthesis of derivatives acting as potent A2B adenosine receptor antagonists. These compounds have shown significant selectivity and affinity for the A2B receptor, highlighting their potential in research related to adenosine receptors and associated physiological processes (Esteve et al., 2006).

Metabolic Pathway Elucidation

Research has also been conducted to identify the metabolic pathways of related compounds, providing insights into their biotransformation and the enzymes involved. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Hvenegaard et al., 2012).

Future Directions

Future research could focus on elucidating the biological activities of this compound and its potential applications in medicine or other fields. Additionally, more efficient synthesis methods for this compound could be developed .

properties

IUPAC Name

6-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-12-13(2)20-11-22(18(12)24)10-14-5-7-23(8-6-14)29(26,27)15-3-4-16-17(9-15)28-19(25)21-16/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSBLHCEKXWXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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